molecular formula C18H11ClF3N3O2 B2456792 N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 338413-33-5

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2456792
CAS No.: 338413-33-5
M. Wt: 393.75
InChI Key: CPQNDTLQUDDFSC-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidinyloxy group: This involves the reaction of a pyrimidine derivative with a suitable halogenated phenol under basic conditions.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired carboxamide structure. This is typically achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyrimidinyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide: shares structural similarities with other compounds containing pyrimidinyloxy and trifluoromethyl groups.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across various scientific disciplines. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O2/c19-14-10-13(5-6-15(14)27-17-23-7-2-8-24-17)25-16(26)11-3-1-4-12(9-11)18(20,21)22/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNDTLQUDDFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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